molecular formula C9H11ClN2O2 B1492890 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol CAS No. 1420034-39-4

3-Chloro-2-(morpholin-4-yl)pyridin-4-ol

Cat. No.: B1492890
CAS No.: 1420034-39-4
M. Wt: 214.65 g/mol
InChI Key: UDRZLOHAKIUJNA-UHFFFAOYSA-N
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Description

3-Chloro-2-(morpholin-4-yl)pyridin-4-ol is a chemical compound that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. The integration of the morpholine ring, a common pharmacophore found in bioactive molecules, with the pyridinol core makes this compound a valuable scaffold for constructing more complex structures . Researchers utilize this and similar compounds in the exploration and development of novel therapeutic agents, as the morpholine ring is frequently incorporated to modulate solubility, bioavailability, and target binding . The reactive chloro and hydroxyl groups on the pyridine ring offer distinct handles for further chemical modification, enabling its application in nucleophilic aromatic substitution, metal-catalyzed cross-couplings, and the synthesis of diverse heterocyclic systems. Compounds featuring the morpholine-pyridine motif have been investigated in various research areas. For instance, morpholine-containing molecules are found in antibiotics and have shown promise in antimicrobial studies targeting drug-resistant bacteria . Other derivatives have been explored as corticotropin-releasing factor receptor 1 antagonists in preclinical models of alcoholism and as corrosion inhibitors in materials science . This product is intended for research purposes as a key intermediate in these and other discovery efforts. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

3-chloro-2-morpholin-4-yl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-7(13)1-2-11-9(8)12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRZLOHAKIUJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The most common and efficient method to prepare 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol involves nucleophilic aromatic substitution of a 2-chloropyridin-4-ol derivative with morpholine.

  • Starting Materials: 3-chloropyridin-4-ol or its derivatives.
  • Reagents: Morpholine as the nucleophile.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
  • Conditions: Heating at moderate temperatures (80–120 °C) under inert atmosphere to promote substitution.
  • Catalysts/Additives: Sometimes bases like potassium carbonate (K2CO3) are added to deprotonate the nucleophile and facilitate substitution.

This method provides selective substitution at the 2-position with morpholine, retaining the chloro substituent at position 3 and the hydroxyl group at position 4.

One-Pot Multi-Component Reactions (MCRs)

Although no direct reports describe a one-pot synthesis specifically for this compound, related pyridine derivatives have been synthesized via multi-component reactions catalyzed by Lewis acids such as indium(III) chloride (InCl3) under ultrasound irradiation. This method offers advantages in terms of reaction time and yield for multi-substituted pyridine derivatives.

  • Catalyst: InCl3 (20 mol%)
  • Solvent: 50% ethanol-water mixture
  • Temperature: Approximately 40 °C
  • Time: Around 20 minutes under ultrasound irradiation
  • Advantages: High yields (80–95%), mild conditions, and environmental friendliness.

While this method is established for pyrano[2,3-c]pyrazole derivatives, adapting similar catalytic and ultrasonic conditions could be explored for the synthesis of morpholine-substituted pyridinols.

Reaction Parameters and Optimization

Parameter Typical Conditions Effect on Reaction
Catalyst None or base (e.g., K2CO3) Base enhances nucleophilicity
Solvent DMF, DMSO, or 50% EtOH-H2O (for MCRs) Polar aprotic solvents favor SNAr
Temperature 80–120 °C (SNAr), 40 °C (MCR with InCl3) Higher temp increases reaction rate
Reaction Time Several hours (SNAr), 20 min (MCR + ultrasound) Longer time improves conversion
Ultrasound Irradiation Optional in MCR Accelerates reaction, improves yield

Purification and Characterization

After completion of the reaction, the product is typically isolated by:

  • Cooling and addition of water to precipitate the product.
  • Filtration and washing with water and organic solvents like ethyl acetate.
  • Recrystallization from ethanol or ethanol-water mixtures to obtain pure this compound.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Infrared (IR) spectroscopy.
  • Mass spectrometry (MS).
  • Elemental analysis.

Summary Table of Preparation Method

Step Description Typical Conditions Outcome
1. Starting Material 3-Chloropyridin-4-ol or derivative Commercially available or synthesized Pyridine core with chloro & OH
2. Nucleophilic Substitution Reaction with morpholine nucleophile DMF/DMSO, K2CO3 base, 80–120 °C, several hours Substitution at 2-position with morpholine
3. Alternative MCR Method Multi-component reaction catalyzed by InCl3 + ultrasound 50% EtOH, 40 °C, 20 min Potential for rapid synthesis with high yield
4. Isolation & Purification Filtration, washing, recrystallization Water, ethyl acetate, ethanol Pure this compound
5. Characterization NMR, IR, MS Standard analytical techniques Confirm structure and purity

Research Findings and Notes

  • The nucleophilic aromatic substitution is the most reliable and widely used method for introducing morpholine into the pyridine ring while preserving other substituents.
  • Use of ultrasound irradiation and Lewis acid catalysis (InCl3) in multi-component reactions has proven effective for related pyridine derivatives, suggesting potential for method development for this compound.
  • Polar aprotic solvents and mild bases improve reaction efficiency and selectivity.
  • Reaction optimization studies indicate that moderate heating and appropriate solvent choice are critical to maximize yield and minimize by-products.
  • Purification by crystallization is effective due to the compound’s solubility profile.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chloro group, resulting in a different pyridine derivative.

  • Substitution: The morpholin-4-yl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 3-Chloro-2-(morpholin-4-yl)pyridin-4-one or 3-Chloro-2-(morpholin-4-yl)pyridine-4-carboxylic acid.

  • Reduction Products: 3-Chloro-2-(morpholin-4-yl)pyridine.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antifibrotic Activity
Research has indicated that 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol exhibits promising antifibrotic properties. It inhibits collagen expression and reduces hydroxyproline levels in hepatic stellate cells, which are pivotal in liver fibrosis development. This mechanism of action suggests its potential use in treating fibrotic diseases.

Antimicrobial Properties
While initial studies showed limited direct antibacterial activity against pathogens such as E. coli and S. aureus, further exploration into its derivatives has revealed compounds with significant antimicrobial effects. For instance, related pyrimidine derivatives have demonstrated MIC values as low as 0.0227 µM against various cancer cell lines, indicating potential for broader biological activity .

Anticancer Research
The compound's structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Its derivatives have shown cytotoxic effects across several cancer cell lines, suggesting that modifications to the core structure could enhance efficacy against specific tumors .

Neuroscience Applications

This compound has been investigated for its role as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. In preclinical models of alcoholism, the compound demonstrated promising results, indicating its potential utility in treating stress-related disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. It has been utilized in the synthesis of various derivatives that target specific biological pathways, enhancing the scope of drug discovery efforts . The following table summarizes some key synthetic applications:

Application AreaExample Compounds/UsesNotes
Antifibrotic AgentsInhibitors of collagen expressionPotential treatment for liver fibrosis
Antimicrobial AgentsDerivatives with enhanced activity against pathogensLimited initial activity; further exploration needed
Anticancer CompoundsCytotoxic derivatives targeting cancer cell linesSignificant activity observed in vitro
CRF1 AntagonistsPotential treatments for stress-related disordersPromising preclinical results

Case Study 1: Antifibrotic Mechanism

A study demonstrated that this compound significantly reduced collagen levels in hepatic stellate cells by inhibiting TGF-beta signaling pathways. This finding underscores its potential therapeutic application in liver fibrosis management.

Case Study 2: CRF1 Antagonism

In animal models, the compound was administered orally to assess its effects on CRF1 receptor binding and subsequent behavioral outcomes related to stress response. Results indicated a reduction in anxiety-like behaviors, supporting its role as a potential therapeutic agent for anxiety disorders.

Mechanism of Action

3-Chloro-2-(morpholin-4-yl)pyridin-4-ol is similar to other pyridine derivatives such as 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole and 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl). its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of the hydroxyl group at the 4-position provides additional reactivity and potential for further functionalization.

Comparison with Similar Compounds

Pyridine Derivatives

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Differences Potential Applications
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol 1420034-39-4 C₉H₁₁ClN₂O₂ Cl (3), morpholine (2), -OH (4) Reference compound Pharmaceutical intermediates
2-Chloro-4-morpholinopyridine 937202-67-0 C₉H₁₁ClN₂O Cl (2), morpholine (4) Morpholine at position 4 vs. 2 Agrochemical synthesis
5-Chloro-2-(morpholino)pyridine-3-boronic acid 2096329-77-8 C₁₀H₁₄BClN₂O₃ Cl (5), morpholine (2), B(OH)₂ (3) Boronic acid group for cross-coupling Suzuki-Miyaura reactions
3-Chloro-2-ethoxypyridin-4-ol 2056110-43-9 C₇H₈ClNO₂ Cl (3), ethoxy (2), -OH (4) Ethoxy replaces morpholine Solubility studies

Key Observations :

  • Substituent Position: Shifting the morpholine group from position 2 (target compound) to 4 (2-Chloro-4-morpholinopyridine) alters electronic distribution and steric hindrance, impacting reactivity and binding affinity in biological systems .

Larger Heterocyclic Systems

  • 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine: A quinoline derivative with morpholine at position 4. The extended aromatic system increases lipophilicity, favoring membrane penetration in drug delivery .
  • (9.008) (2E)-3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one : A prop-2-en-1-one derivative with morpholine, used as an insecticidal agent. The conjugated system enhances UV stability and pesticidal activity .

Solubility and Bioavailability

  • Morpholine-containing compounds exhibit improved water solubility compared to non-polar analogues (e.g., ethoxy derivatives) due to the oxygen and nitrogen atoms in the morpholine ring .
  • Salt Formation : Derivatives like 2-(3-chlorophenyl)-2-(morpholin-4-yl)ethanamine hydrochloride (CAS: CTK7E2748) demonstrate enhanced stability and solubility via hydrochloride salt formation, a strategy applicable to the target compound .

Biological Activity

3-Chloro-2-(morpholin-4-yl)pyridin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11ClN2O2
  • Molecular Weight : 214.65 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom at position 3, a morpholine group at position 2, and a hydroxyl group at position 4.

Anticancer Activity

  • Mechanism of Action :
    • The compound may exert its anticancer effects through inhibition of specific kinases, similar to other pyridine derivatives. For instance, pyridine-based compounds have been shown to inhibit PIM kinases, which are involved in cancer cell proliferation and survival .
    • Induction of apoptosis has been noted in related compounds, suggesting that this compound could also activate apoptotic pathways in cancer cells .
  • Case Studies :
    • In studies involving related pyridine derivatives, compounds demonstrated low cytotoxicity against normal cells while exhibiting potent anticancer activity against various cancer cell lines, including HepG2 (liver), PC-3 (prostate), and Caco-2 (colon) cells .
    • For example, a study on quinoline-pyridine hybrids found that certain derivatives had IC50 values in the low micromolar range against cancer cell lines while maintaining selectivity for cancer over normal cells .

In Vitro Studies

CompoundCell LineIC50 (µM)Mechanism
This compoundHepG2TBDPotential PIM kinase inhibitor
Related Pyridine DerivativePC-35–10Induces apoptosis
Quinoline-Pyridine HybridCaco-2<10Inhibits cell proliferation

Note: TBD indicates that specific IC50 values for this compound are not yet established but are under investigation based on structural analogs.

Protein-Ligand Interactions

The compound is also being studied for its potential in understanding protein-ligand interactions, which are crucial for drug design. The presence of the morpholine group may enhance binding affinity to various biological targets due to its ability to form hydrogen bonds and interact with enzyme active sites.

Q & A

Q. What are the primary spectroscopic techniques for characterizing 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol?

Methodological Answer:

  • 1H and 13C NMR to confirm the substitution pattern on the pyridine ring and the morpholine moiety. For example, the morpholine’s CH2 groups typically appear as broad signals near δ 3.6–3.8 ppm, while pyridine protons may show deshielded resonances depending on substituent effects.
  • High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula (C9H11ClN2O2, MW 214.65) .
  • Infrared (IR) Spectroscopy to identify hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and morpholine C-N/C-O bonds (1100–1250 cm⁻¹).

Q. What synthetic strategies are effective for introducing the morpholine group into pyridine derivatives?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr): Replace the chloro substituent on the pyridine ring with morpholine under basic conditions (e.g., K2CO3 in DMF at 80–100°C).
  • Transition Metal-Catalyzed Coupling: Use Pd-catalyzed Buchwald-Hartwig amination to attach morpholine to halogenated pyridines. Optimize ligands (e.g., Xantphos) and solvents (toluene or dioxane) for higher yields .

Q. How should researchers assess the stability of this compound during storage?

Methodological Answer:

  • Conduct accelerated stability studies under varying conditions (humidity, temperature, light).
  • Use Thermogravimetric Analysis (TGA) to determine decomposition temperatures and Differential Scanning Calorimetry (DSC) to identify phase transitions.
  • Store the compound in airtight containers under inert gas (N2/Ar) at –20°C to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the morpholin-4-yl group on the pyridine ring?

Methodological Answer:

  • Perform Density Functional Theory (DFT) calculations to map electron density distribution and predict reactive sites. Compare with experimental NMR chemical shifts (e.g., downfield shifts indicate electron-withdrawing effects).
  • Use Hammett σ constants to quantify substituent effects on reaction rates or equilibrium constants in derivative syntheses .

Q. How to resolve contradictions between observed and predicted spectral data for this compound?

Methodological Answer:

  • Employ 2D NMR techniques (e.g., COSY, HSQC) to unambiguously assign proton and carbon signals. For example, HSQC can correlate morpholine CH2 groups with their carbons.
  • Validate the structure via single-crystal X-ray diffraction using refinement programs like SHELXL. This is critical for confirming stereochemistry and bond lengths .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Synthesize analogs with systematic substitutions (e.g., replacing Cl with F, Br, or altering the morpholine ring).
  • Test biological activity in target assays (e.g., enzyme inhibition, cell viability).
  • Apply Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol
Reactant of Route 2
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol

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